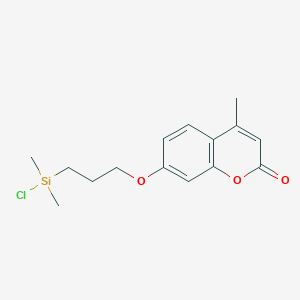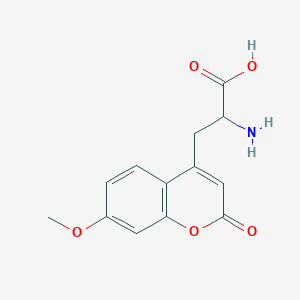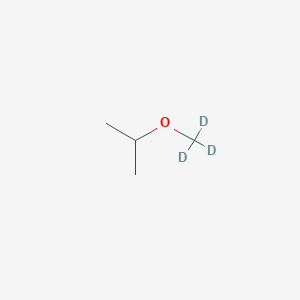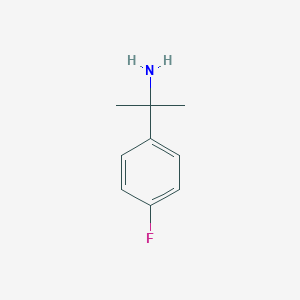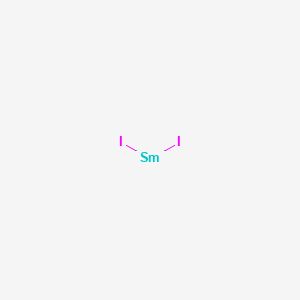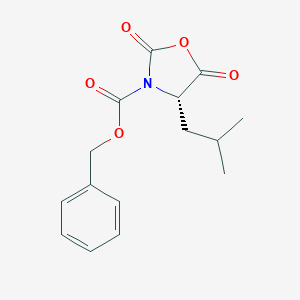
Reichstein's compound E
説明
The compound "4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one" is a steroid molecule that is part of a larger family of pregnene steroids. These compounds are characterized by a cyclopentanoperhydrophenanthrene nucleus with various functional groups that can be hydroxylated, oxidized, or otherwise modified to produce a wide range of biological effects. The pregnene steroids are important in the field of biochemistry and medicine due to their roles in physiological processes and their potential therapeutic applications.
Synthesis Analysis
The synthesis of pregnene steroids often involves microbial transformation or chemical modification of simpler steroid precursors. For instance, the microbial transformation of 5alpha,6alpha-epoxy-3beta-hydroxy-16-pregnen-20-one by Trichoderma viride leads to the production of novel compounds, indicating the potential for creating diverse derivatives of pregnene steroids through biotransformation . Similarly, the synthesis of 3beta, 7alpha, 11alpha-trihydroxy-pregn-21-benzylidene-5-en-20-one derivatives from pregnenolone by Mucor circinelloides var lusitanicus demonstrates the utility of microorganisms in steroid synthesis . These methods highlight the versatility of microbial and chemical approaches in generating pregnene steroid derivatives.
Molecular Structure Analysis
The molecular structure of pregnene steroids and their derivatives is often elucidated using spectroscopic methods such as NMR and HRMS, as well as crystallographic techniques. For example, the absolute configuration of a trihydroxy-pregn-5-en-20-one derivative was confirmed by single-crystal X-ray analysis . These analytical techniques are crucial for determining the precise structure of pregnene steroids, which is essential for understanding their biological activity and potential therapeutic uses.
Chemical Reactions Analysis
Pregnen steroids undergo various chemical reactions, including hydroxylation, oxidation, and side-chain cleavage. The conversion of a C-20-deoxy-C21 steroid into testosterone by rat testicular microsomes illustrates the enzymatic processes involved in steroidogenesis, where specific enzymes mediate the transformation of steroids into biologically active hormones . The formation of androstene diols from pregnenolone by the microsomal fraction of boar testis further exemplifies the complex chemical reactions that pregnene steroids can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of pregnene steroids are influenced by their molecular structure. The presence of hydroxyl groups, double bonds, and other functional groups can affect the compound's polarity, solubility, and reactivity. These properties are important for the biological function of the steroids, as they determine how the compounds interact with biological membranes, enzymes, and receptors. The synthesis of pregnene derivatives with specific functional groups, such as the introduction of an imidazole ring , can be designed to enhance certain properties for potential therapeutic applications.
科学的研究の応用
副腎ホルモン研究
Reichstein's compound E は、コルチゾンとしても知られており、副腎ホルモンの研究で広く使用されてきました . この化合物は、副腎皮質ホルモンの構造と効果の発見に役立ちました . この研究は、関節リウマチやさまざまな種類の炎症性疾患の治療に役立つことが証明されています .
代謝研究
This compound の代謝は、正常な被験体で研究されています . 研究によると、2つの主要な代謝反応、Δ4-3-ケトンの還元と11β-ヒドロキシル基の酸化は、事前に形成されたグリセロール側鎖を持つこのホルモンで起こることがわかりました .
魚フェロモン研究
4-プレグネン-11beta,17alpha,20beta,21-テトロール-3-オンは、繊毛性および微絨毛性嗅覚受容ニューロンへの影響を研究するために、魚フェロモン候補として使用されてきました . また、シクリッド魚(カワスズメ)の雄の行動およびホルモン反応を研究するための化学的刺激剤としても使用されてきました .
ゼブラフィッシュにおける精子形成
プロゲステロン(17α,20β-ジヒドロキシ-4-プレグネン-3-オン)は、ゼブラフィッシュの精子形成の初期段階を促進します . この研究は、硬骨魚類における精子形成の後半の有糸分裂期と減数分裂期の間に、プロゲステロンの複数の調節機能があることを示す証拠を提供しました .
グルココルチコイドおよびミネラルコルチコイド受容体の活性化
20β-ジヒドロコルチゾールは、グルココルチコイド受容体(GR)とミネラルコルチコイド受容体(MR)を活性化することが示されています
作用機序
Reichstein’s Compound E, also known as 4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one, 20beta-Hydroxycortisol, or 20beta-Dihydrocortisol, is an endogenous glucocorticoid steroid hormone and a metabolic intermediate towards cortisol .
Target of Action
The primary target of Reichstein’s Compound E is the glucocorticoid receptor . This receptor is involved in regulating various physiological processes, including metabolism, inflammation, and immune response .
Mode of Action
Reichstein’s Compound E acts as a glucocorticoid, though it is less potent than cortisol . It can bind to glucocorticoid receptors and exert certain metabolic and anti-inflammatory effects . It participates in feedback mechanisms involved in regulating the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland by inhibiting its production .
Biochemical Pathways
Reichstein’s Compound E is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . It mainly acts as a metabolic intermediate within the glucocorticoid pathway, leading to cortisol .
Pharmacokinetics
It is known that it is converted in the liver to the active metabolite hydrocortisone .
Result of Action
The molecular and cellular effects of Reichstein’s Compound E’s action include metabolic and anti-inflammatory effects . It can also influence the secretion of ACTH from the pituitary gland .
特性
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCEQOCFFQUKS-LCGKLAOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871599 | |
| Record name | 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116-58-5 | |
| Record name | 11,17,20,21-Tetrahydroxypregn-4-en-3-one, (11beta,20R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11,17,20,21-TETRAHYDROXYPREGN-4-EN-3-ONE, (11.BETA.,20R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77U6C4OLOR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 20β-Dihydrocortisol in cortisol metabolism?
A1: 20β-Dihydrocortisol (also known as Reichstein's compound E or 4-Pregnene-11β,17α,20β,21-tetrol-3-one) is a key metabolite of cortisol. It's primarily formed through the reduction of cortisol's 20-keto group by the enzyme 20β-hydroxysteroid dehydrogenase. [, , ] This metabolic pathway contributes significantly to cortisol clearance, particularly in species like sheep where 20β-Dihydrocortisol is a major metabolite. []
Q2: How does the excretion pattern of 20β-Dihydrocortisol differ across species?
A2: Studies reveal distinct differences in 20β-Dihydrocortisol excretion between species. For instance, squirrel monkeys excrete a significant amount of unconjugated 20β-Dihydrocortisol in their urine. In contrast, humans excrete minimal amounts of tetrahydrocortisol and tetrahydrocortisone, which are metabolites related to 20β-Dihydrocortisol. []
Q3: Why is 20β-Dihydrocortisol being explored as a potential biomarker for certain diseases?
A3: Research suggests that 20β-Dihydrocortisol plasma concentrations fluctuate less compared to cortisol due to the dampening effect of the metabolic process. [] This makes it a potentially valuable biomarker for diseases like transmissible spongiform encephalopathies, where it shows elevated levels in affected ewes. [] Its stability and integration of cortisol production over time make it a promising candidate for non-invasive diagnostic tests. []
Q4: Can therapeutic treatment with ACTH elevate urinary 20β-Dihydrocortisol levels in horses?
A4: A study investigating the effects of ACTH administration in horses found high levels of 20β-Dihydrocortisol in the urine. [] While the study focused on cortisol levels for doping control purposes, the presence of elevated 20β-Dihydrocortisol highlights its connection to cortisol metabolism in horses. []
Q5: How does the administration of glycyrrhetinic acid impact the ratio of cortisol to 20β-Dihydrocortisol?
A5: Glycyrrhetinic acid, a compound found in licorice, is known to inhibit the enzyme 11β-hydroxysteroid dehydrogenase, which plays a crucial role in cortisol metabolism. Administration of glycyrrhetinic acid led to a significant correlation between serum glycyrrhetinic acid levels and the ratio of cortisol to cortisone (the inactive metabolite of cortisol). [] While the study focused on cortisone, it highlights the potential for compounds to disrupt the delicate balance of cortisol metabolism, potentially impacting the levels of metabolites like 20β-Dihydrocortisol.
Q6: How does the reduction of isocortisol relate to 20β-Dihydrocortisol?
A6: Research indicates that an NADPH-dependent 21-oxo-20-hydroxysteroid reductase enzyme isolated from sheep liver can reduce isocortisol to 20β-Dihydrocortisol (this compound). This enzyme exhibits a preference for steroidal 20-hydroxy-21-aldehydes as substrates, suggesting a potential pathway for 20β-Dihydrocortisol formation. [] The presence of this reductase activity in other species like hamsters and rats further supports the role of this pathway. []
Q7: What is the significance of 6β-hydroxylation in the context of 20β-Dihydrocortisol?
A7: While limited information is available on the specific 6β-hydroxylation of 20β-Dihydrocortisol, research suggests that 20β-Dihydrocortisol can undergo this modification in vivo. [] This finding hints at a potential metabolic pathway for 20β-Dihydrocortisol and its potential conversion into other metabolites.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




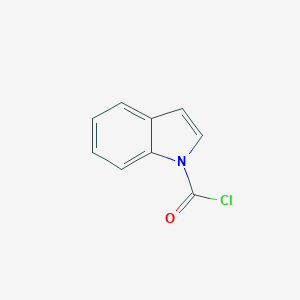
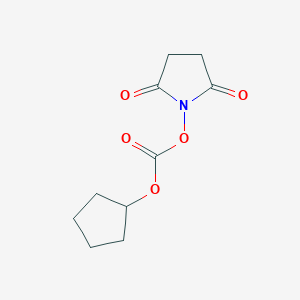
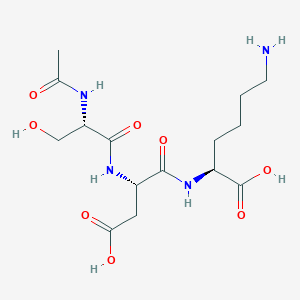

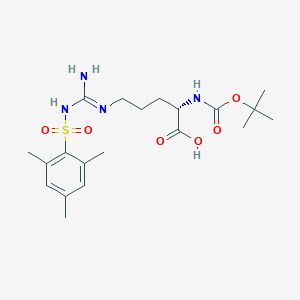
![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)

